Carbendazimb-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Agriculture

Specific Scientific Field: Agriculture, specifically in the control of fungal diseases .

Summary of the Application: Carbendazim is a systemic fungicide with wide applications for controlling fungal diseases in agriculture . It is used in intensive farming to protect plants from pathogens and ensure high crop production .

Results or Outcomes: The application of Trichoderma enhanced the carbendazim removal and alleviated its effect on the microbial populations . The study concludes that fallow conditions prolong the presence of residual pesticides in soil and affect the soil microbial community, whereas bio-fungicides such as Trichoderma facilitate its degradation .

Application in Microbiology

Specific Scientific Field: Microbiology, specifically in the study of the effects of fungicides on rhizobacteria .

Summary of the Application: The study was conducted to determine the high dosage of fungicide (carbendazim: CBZM) effects on the rhizobacteria survival, plant growth promoting trait and reactive oxygen species (ROS) scavenging antioxidant enzyme system .

Methods of Application: A multifarious plant growth promoting rhizobacteria (PGPR) isolate, ANCB-12, was obtained from the sugarcane rhizosphere through an enrichment technique . The taxonomic position of the isolated rhizobacteria was confirmed through 16S rRNA gene sequencing analysis .

Results or Outcomes: Increasing concentrations of fungicide showed adverse effects on rhizobacterial cell growth and survival . For example, CBZM at a maximum 3,000 μg/ml concentration decreases the indole acetic acid (IAA) production by 91.6%, ACC deaminase by 92.3%, and siderophore production by 94.1%, respectively .

Disease Control in Crops

Specific Scientific Field: Agriculture, specifically in the control of various fungal diseases in crops .

Summary of the Application: Carbendazim is primarily used in agriculture to control various fungal diseases in crops. It is effective against a wide range of pathogens, including Fusarium, Alternaria, Botrytis, and Sclerotinia .

Methods of Application: The fungicide is commonly applied as a foliar spray or through seed treatment, ensuring that the active ingredient reaches the target tissues and provides protection against fungal infections .

Results or Outcomes: Carbendazim helps farmers safeguard their crops from diseases, ensuring higher yields and better-quality produce .

Seed Treatment

Specific Scientific Field: Agriculture, specifically in the prevention of seed-borne fungal pathogens .

Summary of the Application: Carbendazim is often used as a seed treatment to prevent the transmission of seed-borne fungal pathogens .

Methods of Application: By treating seeds with carbendazim, farmers can ensure that the emerging seedlings are protected from early-stage infections .

Results or Outcomes: This preventive measure significantly reduces the risk of disease outbreaks and promotes healthy plant growth right from the start .

Post-Harvest Disease Management

Specific Scientific Field: Agriculture, specifically in the prevention of post-harvest fungal diseases .

Summary of the Application: In addition to its role in protecting crops during growth, carbendazim is also used for post-harvest disease management . After crops are harvested, they can still be susceptible to fungal infections during storage and transportation .

Methods of Application: Carbendazim is applied to harvested produce to prevent the growth of fungi and extend their shelf life .

Results or Outcomes: This ensures that the crops remain fresh and marketable, reducing post-harvest losses for farmers .

Control of Powdery Mildew and Blight

Specific Scientific Field: Agriculture, specifically in the control of powdery mildew and blight .

Summary of the Application: Carbendazim can control powdery mildew and blight of tomato, tomato early blight, bean anthracnose, blight and rape sclerotinia .

Methods of Application: Carbendazim is applied as a foliar spray or through seed treatment . It is sprayed at the beginning of the disease, with 2-3 continuous sprays at intervals of 7-10 days .

Results or Outcomes: The application of Carbendazim significantly reduces the risk of disease outbreaks and promotes healthy plant growth .

Carbendazim-d3 is a deuterated form of carbendazim, a widely used systemic benzimidazole fungicide. The molecular formula of carbendazim-d3 is , which indicates the presence of three deuterium atoms replacing hydrogen atoms in the original compound. This modification helps in tracing and analyzing the compound's behavior in various environments, particularly in studies involving environmental fate and residue analysis. Carbendazim itself is known for its broad-spectrum efficacy against a range of fungal pathogens affecting crops, fruits, vegetables, and ornamental plants .

- Carbendazim is considered a moderately toxic compound with potential for skin, eye, and respiratory irritation. Information on the specific hazards of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unavailable and should be treated with caution.

The biological activity of carbendazim-d3 mirrors that of its non-deuterated counterpart. It primarily acts by binding to tubulin, disrupting microtubule assembly, which is crucial for cell division in fungi. This mechanism effectively inhibits fungal growth and reproduction. Although the exact binding site on tubulin remains unspecified, the inhibition of microtubule dynamics is a well-established mode of action for benzimidazole fungicides . Furthermore, studies have indicated potential non-target effects on soil microbial communities, raising concerns about its ecological impact .

The synthesis of carbendazim-d3 typically involves the deuteration of carbendazim through various chemical methods. One common approach includes the use of deuterated reagents during the synthesis process to replace specific hydrogen atoms with deuterium. This can be achieved through methods such as:

- Deuterated solvents: Utilizing solvents that contain deuterium during the reaction.

- Deuterated reagents: Employing reagents that are specifically labeled with deuterium.

These methods ensure that the resulting compound retains its chemical properties while allowing for isotopic labeling necessary for analytical studies .

Carbendazim-d3 is primarily used in research settings for:

- Analytical chemistry: Serving as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify residues in agricultural products and environmental samples.

- Environmental studies: Investigating the degradation pathways and ecological impacts of fungicides.

- Pharmacological research: Exploring potential therapeutic applications based on its biological activity.

These applications highlight its importance not only as a fungicide but also as a valuable tool in scientific research .

Interaction studies involving carbendazim-d3 focus on its behavior in various environmental conditions and its interactions with other chemicals. Research has shown that it can react with hydroxyl radicals in aqueous solutions, leading to degradation products that may have different ecological effects compared to the parent compound . Additionally, studies on its transfer from treated plants to apicultural products have provided insights into its movement through ecosystems and potential impacts on non-target species .

Carbendazim-d3 shares structural similarities with several other compounds within the benzimidazole class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Carbendazim | Parent compound; widely used fungicide | |

| Thiophanate-methyl | Systemic fungicide; inhibits fungal growth | |

| Benomyl | Prodrug converted to carbendazim; similar action | |

| Oxycarboxin | Fungicide with a different mechanism |

Uniqueness of Carbendazim-d3

Carbendazim-d3's uniqueness lies in its isotopic labeling, which allows researchers to trace its behavior in biological systems more accurately than non-labeled compounds. This capability is crucial for understanding environmental fate and assessing risks associated with pesticide residues. While similar compounds share antifungal properties, carbendazim-d3's specific applications in analytical chemistry set it apart from others in its class .

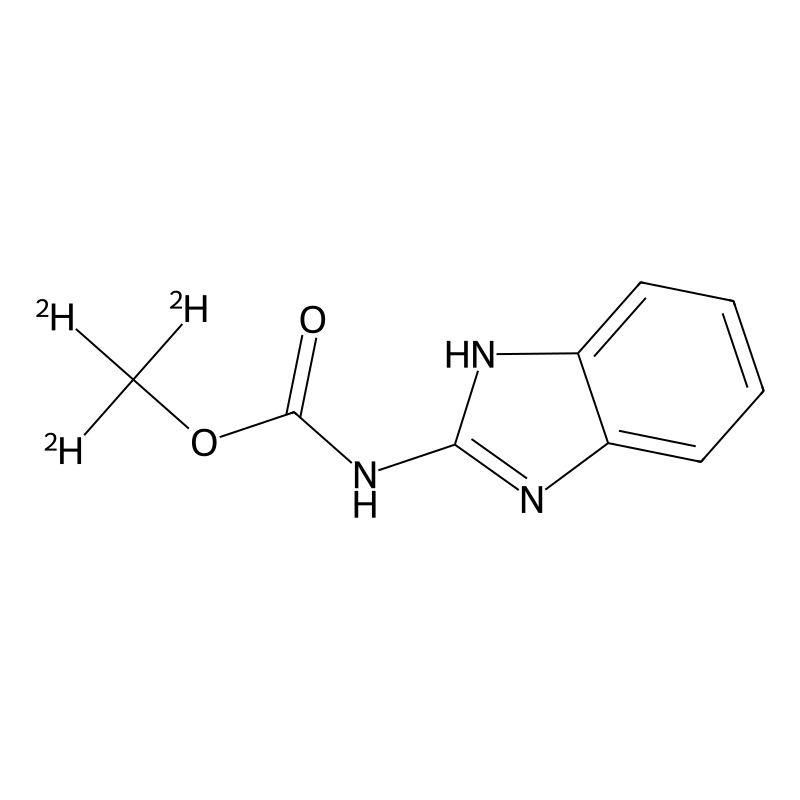

Carbendazim-d3 is a deuterium-labeled analog of the benzimidazole fungicide carbendazim (CAS 10605-21-7). Its molecular formula is C₉H₆D₃N₃O₂, with a molecular weight of 194.21 g/mol. The compound features a benzimidazole core substituted with a methyl-d3 carbamate group, where three hydrogen atoms on the methyl group are replaced by deuterium (²H). Structurally, it belongs to the benzimidazole carbamate class, characterized by a fused benzene and imidazole ring system linked to a carbamate moiety.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1255507-88-0 | |

| IUPAC Name | Methyl-d3 (1H-benzo[d]imidazol-2-yl)carbamate | |

| Molecular Formula | C₉H₆D₃N₃O₂ | |

| Molecular Weight | 194.21 g/mol | |

| SMILES | O=C(OC([2H])([2H])[2H])NC1=NC2=CC=CC=C2N1 |

This deuterated variant is chemically identical to its non-labeled counterpart except for the isotopic substitution, which minimizes metabolic differences and enhances analytical precision in mass spectrometry-based methods.

Historical Development and Scientific Significance

Carbendazim-d3 emerged as a critical tool in analytical chemistry following advancements in stable isotope labeling techniques. Its development aligns with the need for internal standards in pesticide residue analysis and pharmacokinetic studies. The parent compound, carbendazim, was first synthesized in the 1960s as a systemic fungicide targeting β-tubulin polymerization in fungi. However, challenges in quantifying low concentrations of carbendazim in complex matrices (e.g., biological tissues, environmental samples) prompted the creation of its deuterated analog.

The scientific significance of carbendazim-d3 lies in its role in isotope dilution mass spectrometry, where it compensates for matrix effects and improves quantification accuracy. This approach is particularly valuable in multiresidue pesticide analysis, where co-eluting compounds may interfere with detection.

Role as a Stable Isotope-Labeled Reference Material

Carbendazim-d3 serves as a primary calibration standard and internal standard in analytical workflows. Its applications include:

- Pesticide Residue Analysis: In QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction methods, carbendazim-d3 is added to samples to normalize extraction efficiency and instrument response.

- Pharmacokinetic Studies: It enables precise quantification of carbendazim in plasma, urine, and tissue samples by correcting for ion suppression/enhancement in liquid chromatography-mass spectrometry (LC-MS/MS).

- Method Validation: In compliance with regulatory guidelines (e.g., SANTE/11813/2017), carbendazim-d3 is used to validate limits of quantification (LOQs) and assess recovery rates in complex matrices.

Key Analytical Applications

Carbendazim-d3’s deuterated methyl group ensures chromatographic co-elution with carbendazim, enabling seamless integration into existing analytical protocols.

Nomenclature and Molecular Identification

IUPAC Name and Common Synonyms

Carbendazim-d3 is systematically designated under International Union of Pure and Applied Chemistry nomenclature as trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate [1] [2] [3]. This precise nomenclature reflects the deuterium isotope labeling pattern wherein three hydrogen atoms in the methyl group have been substituted with deuterium atoms. The compound is commonly referred to by several synonymous designations including Carbendazim D3 (methyl D3), methyl-d3 2-benzimidazolecarbamate, and Carbendazim-d3 [4] [3] [5]. These alternative names highlight the specific deuteration pattern and the relationship to the parent compound carbendazim.

The systematic naming convention follows established protocols for deuterated pharmaceutical compounds, with the "d3" designation indicating the incorporation of three deuterium atoms [3] [6]. This nomenclature is critical for analytical applications where precise identification of the isotopically labeled standard is required for mass spectrometric analysis and pharmacokinetic studies [3] [7].

Registry Identifiers and Classification Systems

Carbendazim-d3 is registered under the Chemical Abstracts Service registry number 1255507-88-0, which serves as the primary identifier in chemical databases and regulatory systems [1] [8] [3]. This unique numerical identifier distinguishes the deuterated analog from its parent compound carbendazim, which bears the distinct registry number 10605-21-7 [9] [10].

The compound is classified within multiple international chemical identification systems [2] [5]. The InChI Key for Carbendazim-d3 is TWFZGCMQGLPBSX-FIBGUPNXSA-N, which differs from the parent compound by the isotopic specification encoded in the final segment [2] [5]. The molecular descriptor language MDL number MFCD17015247 provides additional cataloging within chemical inventory systems [5] [11].

Within analytical chemistry applications, Carbendazim-d3 is categorized as a stable isotope labeled reference material and is classified under product categories including fungicides and metabolites, stable isotope labeled compound reference materials, and analytical standards [2] [5]. The compound falls under international commodity classification systems with UNSPSC Code 41116107 [5] [12].

Molecular Formula and Mass Composition

Carbendazim-d3 possesses the molecular formula C₉H₆D₃N₃O₂, which reflects the isotopic substitution pattern compared to the parent compound's formula of C₉H₉N₃O₂ [1] [8] [13]. The deuterium incorporation results in a molecular weight of 194.21 g/mol, representing a mass increase of 3.02 g/mol compared to the non-deuterated carbendazim with a molecular weight of 191.19 g/mol [8] [13] [2].

The accurate mass of Carbendazim-d3 is calculated as 194.0883 Da, which provides the precision required for high-resolution mass spectrometric applications [2]. This mass shift of +3 Da (designated as M+3) is characteristic of trideuterated compounds and serves as a diagnostic feature in analytical applications [5] [14] [11].

The elemental composition demonstrates the conservation of all non-hydrogen elements while specifically replacing three hydrogen atoms with deuterium isotopes [2] [3]. This substitution pattern maintains the overall structural integrity and chemical functionality while providing the isotopic signature necessary for analytical standard applications [3] [7].

Structural Characterization

Bond Configuration and Deuterium Positioning

The deuterium atoms in Carbendazim-d3 are specifically positioned within the methyl group of the carbamate ester moiety, replacing the three hydrogen atoms that are bonded to the methyl carbon atom [1] [2] [3]. This substitution creates three carbon-deuterium bonds in place of the original carbon-hydrogen bonds, while maintaining the tetrahedral geometry around the methyl carbon center [11] [15].

The deuterium positioning follows a complete substitution pattern within the methyl group, as indicated by the SMILES notation [2H]C([2H])([2H])OC(=O)Nc1nc2ccccc2[nH]1 [2] [5] [11]. This configuration ensures that all three hydrogen atoms of the methyl group are replaced with deuterium, creating a trideuterated methyl group (-CD₃) attached to the carbamate oxygen atom [1] [3].

The carbon-deuterium bond length is slightly shorter than the corresponding carbon-hydrogen bond due to the reduced vibrational amplitude of the heavier deuterium atom [16] [6]. This subtle structural modification contributes to the kinetic isotope effects observed in metabolic processes while preserving the overall molecular geometry and electronic properties of the benzimidazole carbamate structure [16] [6] [17].

Chemical Notation Systems and Identifiers

The International Chemical Identifier (InChI) for Carbendazim-d3 is InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 [2] [3] [5]. This notation incorporates the isotopic information in the final segment "/i1D3" which specifies that carbon atom 1 bears three deuterium atoms instead of hydrogen atoms [2].

The Simplified Molecular Input Line Entry System (SMILES) representation [2H]C([2H])([2H])OC(=O)Nc1nc2ccccc2[nH]1 explicitly denotes each deuterium atom using the [2H] isotopic specification [2] [5] [11]. This notation system provides unambiguous representation of the deuterium substitution pattern for database storage and computational chemistry applications [5] [11].

The structural representation maintains the planar benzimidazole ring system with the carbamate side chain extending from the 2-position of the benzimidazole nucleus [18] [19]. The deuterium labeling does not alter the fundamental connectivity or bonding patterns but provides isotopic distinction necessary for analytical applications [3] [7] [6].

Comparative Structural Analysis with Non-deuterated Carbendazim

Carbendazim-d3 maintains structural identity with its non-deuterated parent compound except for the isotopic substitution at the methyl carbon position [3] [6]. The benzimidazole ring system, carbamate functional group, and overall molecular framework remain unchanged, preserving the essential chemical and biological properties while introducing analytical advantages [6] [10].

The molecular dimensions and bond angles are virtually identical between the deuterated and non-deuterated forms, with only minimal perturbations arising from the slightly different vibrational characteristics of carbon-deuterium versus carbon-hydrogen bonds [16] [6]. The planar benzimidazole ring system maintains its aromatic character and electronic distribution patterns in both compounds [18] [19].

The primary structural distinction lies in the reduced hyperconjugative stabilization and altered vibrational frequencies associated with the carbon-deuterium bonds [16] [6]. These differences manifest in spectroscopic properties and metabolic behavior while preserving the fundamental molecular architecture and chemical reactivity patterns [16] [6] [17].

Physicochemical Properties

Physical State and Organoleptic Profile

Carbendazim-d3 exists as a crystalline solid under standard ambient conditions, maintaining the same physical state as the parent compound carbendazim [20] [10] [21]. The material typically appears as a white to off-white crystalline powder with properties similar to the non-deuterated analog [10] [21] [12].

The compound exhibits minimal organoleptic characteristics, appearing as an odorless crystalline substance consistent with the parent carbendazim structure [22] [21]. The physical appearance and handling characteristics remain essentially unchanged from the non-deuterated compound, facilitating similar storage and analytical procedures [21] [12].

The crystalline structure maintains stability under normal laboratory conditions when stored at recommended temperatures of -20°C, consistent with standard practices for isotopically labeled analytical standards [2] [5] [12]. The material demonstrates typical behavior for benzimidazole carbamate derivatives in terms of physical handling and stability characteristics [22] [21].

Solubility Parameters in Various Media

The solubility characteristics of Carbendazim-d3 are expected to closely parallel those of the parent compound carbendazim, with potential minor variations due to isotope effects [20] [23] [24]. Based on carbendazim solubility data, the deuterated analog demonstrates low aqueous solubility of approximately 8 mg/L at neutral pH, with enhanced solubility under acidic conditions [20] [23] [24].

Organic solvent solubility follows established patterns for carbendazim, with moderate solubility in polar aprotic solvents [20] [23]. The compound shows enhanced dissolution in dimethyl sulfoxide (approximately 25 mg/mL) and dimethyl formamide (approximately 30 mg/mL), making these solvents suitable for analytical sample preparation [20] [23].

Alcoholic solvents provide intermediate solubility characteristics, with ethanol supporting approximately 5 mg/mL dissolution and methanol achieving 0.48 mg/mL solubility [20] [23]. The deuterium substitution may result in slightly reduced solubility in some solvents due to altered hydrogen bonding patterns, though these effects are typically minimal for methyl deuteration [16] [24].

Thermal Stability and Degradation Points

Carbendazim-d3 exhibits thermal stability characteristics comparable to the parent compound, with a melting point expected in the range above 300°C with concurrent decomposition [25] [10] [22]. The deuterium substitution typically results in minimal alteration of thermal properties, with potential variations of ±2°C in melting point determinations [25] [21].

The compound demonstrates thermal decomposition in the temperature range of 302-307°C, consistent with the carbendazim parent structure [10] [22]. This thermal behavior reflects the stability of the benzimidazole ring system and the carbamate functional group under elevated temperature conditions [22] [26].

Storage stability is maintained at -20°C for extended periods, with analytical standards typically maintaining integrity for 24 months under proper storage conditions [2] [14]. The thermal degradation pathway likely follows similar mechanisms to the parent compound, involving initial carbamate group decomposition followed by benzimidazole ring fragmentation [22] [26] [27].

Spectroscopic Characteristics

Carbendazim-d3 exhibits distinctive spectroscopic properties that enable differentiation from the non-deuterated parent compound across multiple analytical techniques [11] [28] [29]. Nuclear magnetic resonance spectroscopy provides the most definitive characterization, with ¹H nuclear magnetic resonance showing the characteristic absence of methyl proton signals that are present in the parent compound [11] [15].

Deuterium nuclear magnetic resonance spectroscopy directly detects the isotopically labeled methyl group, providing unambiguous confirmation of the deuterium incorporation pattern [11] [15] [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotopic shifts for the methyl carbon, typically showing upfield displacement of 0.25-0.30 parts per million for single deuterium substitution and 0.5-0.6 parts per million for complete deuteration [30] [17].

Mass spectrometry provides molecular weight confirmation through the characteristic M+3 molecular ion peak at m/z 194, distinguishing it from the parent compound at m/z 191 [8] [13] [11]. Ultraviolet-visible spectroscopy shows absorption characteristics similar to carbendazim, with principal absorption maxima remaining unchanged due to the preserved electronic structure of the benzimidazole chromophore [20] [28] [29].

Infrared spectroscopy reveals the presence of carbon-deuterium stretching vibrations in the 2100-2300 cm⁻¹ region, providing vibrational spectroscopic evidence of deuterium incorporation [31] [32]. These spectroscopic signatures collectively provide comprehensive analytical confirmation of the deuterated structure and enable quantitative analysis in complex matrices [5] [14] [28].

| Table 1: Chemical Identity and Registry Information | |

|---|---|

| Parameter | Value |

| IUPAC Name | trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate |

| Common Name | Carbendazim-d3 |

| Synonyms | Methyl-d3 2-benzimidazolecarbamate; Carbendazim D3 (methyl D3) |

| CAS Registry Number | 1255507-88-0 |

| Molecular Formula | C₉H₆D₃N₃O₂ |

| Molecular Weight (g/mol) | 194.21 |

| InChI | InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 |

| InChI Key | TWFZGCMQGLPBSX-FIBGUPNXSA-N |

| SMILES | [2H]C([2H])([2H])OC(=O)Nc1nc2ccccc2[nH]1 |

| Table 2: Physicochemical Properties Comparison | ||

|---|---|---|

| Property | Carbendazim | Carbendazim-d3 |

| Molecular Weight (g/mol) | 191.19 | 194.21 |

| Mass Shift from Parent | Reference | M+3 |

| Physical State | Crystalline solid | Crystalline solid |

| Appearance | White to light gray powder | Similar to parent |

| Deuterium Label Position | None | Methyl group (-OCH₃) |

| Number of Deuterium Atoms | 0 | 3 |

| Isotope Effect Type | None | Primary kinetic isotope effect |

| Table 3: Spectroscopic Properties | ||

|---|---|---|

| Technique | Key Characteristics | Diagnostic Value |

| ¹H NMR | Absence of methyl proton signals | Confirms deuterium incorporation |

| ²H NMR | Deuterium signal at methyl position | Direct deuterium detection |

| ¹³C NMR | Isotope shift for methyl carbon | Quantifies isotope effects |

| Mass Spectrometry | M+3 molecular ion peak | Molecular weight confirmation |

| UV-Vis Spectroscopy | Similar absorption profile to parent | Electronic structure similarity |

| IR Spectroscopy | C-D stretching ~2100-2300 cm⁻¹ | Vibrational mode identification |

| Table 4: Thermal Properties | ||

|---|---|---|

| Property | Carbendazim | Expected for d3 |

| Melting Point | >300°C | Similar (±2°C) |

| Decomposition Temperature | 302-307°C | Similar (±2°C) |

| Boiling Point (estimated) | 406.1±28.0°C | Similar |

| Flash Point | 199.4±24.0°C | Similar |

| Thermal Stability | Stable to ~300°C | Similar |

| Storage Temperature | -20°C | -20°C |

Catalytic Exchange Processes in Dioxane Solutions

Catalytic deuterium exchange represents the most versatile and widely employed methodology for synthesizing Carbendazim-d3. Research has demonstrated that iridium nanoparticle catalysts exhibit exceptional performance for selective deuteration of benzimidazole derivatives in aqueous systems [1]. The process involves air-stable N-heterocyclic carbene-stabilized iridium nanoparticles operating at temperatures between 55-80°C, enabling selective labeling of ortho positions without unwanted reduction side reactions [1].

Iron-catalyzed deuteration has emerged as a particularly promising approach for large-scale synthesis. Nanostructured iron catalysts, prepared by combining cellulose with iron salts and calcining at 1000°C, demonstrate remarkable efficiency for deuteration using deuterium oxide as the sole deuterium source [1]. This methodology achieves deuterium incorporation levels exceeding 95% while maintaining excellent chemoselectivity and regioselectivity [1]. The process operates under hydrogen pressure (10-20 bar) at temperatures of 200-250°C during catalyst preparation, followed by deuteration at more moderate conditions [1].

Ruthenium and rhodium nanoparticle systems provide alternative catalytic pathways with distinct selectivity profiles [2]. These catalysts demonstrate preferential deuteration at specific aromatic positions through multistep carbon-hydrogen activation mechanisms involving five-membered dirhodium metallacycle intermediates [2]. The deuteration occurs under mild conditions (50-80°C) using deuterium gas as the isotope source [2].

Alternative Synthetic Pathways for Deuterium Incorporation

Transfer deuteration methodologies offer significant advantages for controlled deuterium incorporation. Palladium-catalyzed transfer deuteration utilizes deuterium oxide in combination with zinc powder as a terminal reductant, achieving deuterium incorporation at room temperature conditions [3]. This approach demonstrates high chemoselectivity while avoiding the handling of pressurized deuterium gas [3].

Electroreductive deuteration represents an innovative approach for precise deuterium placement. Research has demonstrated one-pot hydrogen-deuterium exchange coupled with electroreductive deuteration of carbon-nitrogen bonds, achieving up to 99% alpha-beta-deuterium ratios using deuterium oxide as the deuterium source [4]. This methodology operates under ambient temperature conditions and provides exceptional control over deuterium incorporation patterns [4].

Base-catalyzed hydrogen-deuterium exchange utilizing deuterated solvents provides another viable synthetic route. The methodology employs acetone-d6 or deuterium oxide in combination with organic bases such as diazabicycloundec-7-ene, operating at temperatures between 35-50°C [5]. This approach achieves deuterium incorporation levels exceeding 90% with high selectivity for acidic hydrogen positions [5].

Optimization Parameters for Isotopic Substitution

Temperature control represents a critical optimization parameter for maximizing deuterium incorporation while maintaining product integrity. Optimal reaction temperatures vary significantly depending on the chosen methodology, ranging from room temperature for electrochemical processes to 250°C for catalyst preparation phases [1] [4]. Higher temperatures generally accelerate deuterium exchange rates but may compromise selectivity or lead to unwanted side reactions [1].

Pressure conditions significantly influence the effectiveness of catalytic deuteration processes. Hydrogen pressure between 10-20 bar proves essential for activating deuterium gas and facilitating efficient isotope exchange on metal catalyst surfaces [1]. The pressure requirements vary depending on catalyst type and reaction conditions, with higher pressures generally improving deuterium incorporation rates [1].

Catalyst loading optimization balances reaction efficiency with economic considerations. Iron-based catalysts typically require 20 mole percent loading to achieve optimal deuteration rates, while precious metal catalysts such as iridium or palladium demonstrate high activity at 5-10 mole percent loading [1] [2]. Higher catalyst loadings improve reaction rates but increase production costs and may complicate product purification [1].

Solvent selection profoundly impacts deuterium exchange kinetics and selectivity. Deuterium oxide represents the preferred solvent for most deuteration processes, providing both the reaction medium and isotope source [1]. The addition of organic co-solvents such as acetonitrile or dimethylsulfoxide can accelerate exchange rates but may alter selectivity patterns [6]. Optimal deuterium oxide concentrations range from 50-100%, with higher concentrations generally improving final deuterium incorporation levels [1].

Purification and Isolation Protocols

Purification of Carbendazim-d3 requires specialized methodologies that preserve isotopic integrity while achieving pharmaceutical-grade purity. The purification process typically begins with salification procedures involving controlled heating and acid-base manipulations [7]. The methodology involves heating the crude product to form salts, followed by systematic filtration, liberation, suction filtration, washing, and drying operations [7].

Solid-phase extraction represents a critical purification step for removing impurities and unreacted starting materials. The process utilizes primary secondary amine bonded silica and octadecyl-functionalized silica cartridges for effective cleanup [8]. This methodology achieves recovery rates between 82.6-94.6% while maintaining low detection limits of 0.05 parts per million [8].

Liquid-liquid extraction procedures using methylene chloride provide effective separation of Carbendazim-d3 from aqueous reaction mixtures [9]. The extraction protocol involves multiple extraction cycles with 60 milliliter portions of methylene chloride, followed by concentration using Kuderna-Danish apparatus to achieve final volumes of 10 milliliters or less [9].

Crystallization techniques enable the preparation of high-purity analytical standards. The process involves controlled cooling of saturated solutions to promote crystal formation while minimizing the inclusion of impurities [7]. The resulting crystals undergo washing with cold solvents and vacuum drying to remove residual solvents and moisture [7].

Quality Assessment and Purity Determination

High-performance liquid chromatography coupled with mass spectrometry detection provides the gold standard for Carbendazim-d3 purity assessment [10]. The methodology monitors specific mass transitions (mass-to-charge ratio 195→163 for the deuterated compound versus 192→160 for the non-deuterated analog) to quantify isotopic purity and detect trace impurities [11]. Detection limits reach 0.1 parts per billion, enabling accurate quantification at trace levels [11].

Nuclear magnetic resonance spectroscopy offers definitive characterization of deuterium incorporation patterns and overall molecular structure [6]. Proton nuclear magnetic resonance analysis confirms the successful replacement of specific hydrogen atoms with deuterium, while deuterium nuclear magnetic resonance directly quantifies isotopic incorporation levels [6]. The technique provides single-deuterium sensitivity and enables precise determination of deuterium incorporation percentages [6].

Mass spectrometry analysis confirms molecular formula and isotopic composition through accurate mass measurements and isotope pattern analysis [12]. The deuterated compound exhibits a characteristic mass shift of +3 daltons compared to the non-deuterated analog, with additional confirmation through fragmentation pattern analysis [12].

Infrared spectroscopy provides rapid qualitative assessment of functional group integrity and deuterium incorporation [13]. The technique detects characteristic carbon-deuterium stretching frequency shifts compared to carbon-hydrogen bonds, providing immediate verification of successful deuteration [13].

Electrochemical methods offer alternative approaches for purity assessment and quantification [14]. These methodologies utilize the electroactive properties of Carbendazim-d3 to achieve detection limits of 0.09 micromolar with high selectivity and rapid analysis times [14].

Scalable Production Considerations

Industrial-scale production of Carbendazim-d3 requires consideration of several critical factors including raw material availability, process economics, and regulatory compliance [15]. The scalability of deuteration processes depends heavily on catalyst stability and recyclability, with iron-based catalysts demonstrating particular promise for large-scale applications due to their abundance and cost-effectiveness [1].

Process intensification strategies focus on continuous production methodologies rather than batch processing to improve efficiency and reduce production costs [15]. Continuous processes enable better temperature and pressure control while minimizing residence time variations that can impact deuterium incorporation uniformity [15].

Raw material supply chain considerations become critical at industrial scales, particularly regarding deuterium oxide availability and cost [15]. The methodology requires establishing reliable suppliers for high-purity deuterium oxide and implementing inventory management strategies to ensure consistent production [15].

Equipment design for scalable production must accommodate the unique requirements of deuterium chemistry, including specialized materials of construction resistant to isotope exchange and measurement systems capable of monitoring deuterium incorporation in real-time [15]. The production facility design incorporates safety systems for handling deuterium-containing compounds and environmental controls to prevent isotopic contamination [15].

Quality control systems for large-scale production require automated analytical methods capable of real-time monitoring of critical quality parameters [15]. The implementation includes in-line spectroscopic methods for continuous purity assessment and automated sampling systems for laboratory confirmation analysis [15].

XLogP3

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard